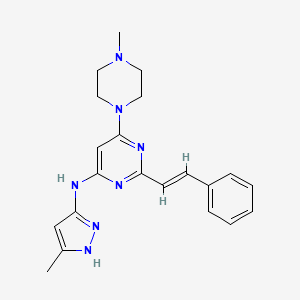

ENMD-2076 Tartrate

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWWHPZQLVVAPT-STTJLUEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453868-32-0 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ENMD-2076 Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally active, small-molecule kinase inhibitor that has demonstrated a unique dual mechanism of action, targeting pathways involved in both tumor cell proliferation and angiogenesis.[1][2] This multi-targeted approach offers a potential advantage over single-target agents by simultaneously addressing multiple key drivers of tumor growth and survival.[1] This technical guide provides a comprehensive overview of the mechanism of action of ENMD-2076, detailing its molecular targets, downstream signaling effects, and summarizing key preclinical and clinical findings.

Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its antitumor effects through the selective inhibition of a distinct profile of protein kinases crucial for cell cycle regulation and the formation of new blood vessels.[1][2] Its primary modes of action are:

-

Antiproliferative Effects: Primarily driven by the potent inhibition of Aurora A kinase, a key regulator of mitosis.[1][3]

-

Antiangiogenic Effects: Achieved by targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), which are critical for angiogenesis.[1][2]

This dual activity leads to the induction of G2/M cell cycle arrest, apoptosis in tumor cells, and the inhibition of new blood vessel formation, ultimately resulting in tumor growth inhibition or regression.[3][4]

dot

Caption: High-level overview of ENMD-2076's dual mechanism of action.

Molecular Targets and In Vitro Activity

ENMD-2076 has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC50) against key targets are summarized below.

| Target Kinase | IC50 (nM) |

| Proliferation Targets | |

| Aurora A | 14[1][5] |

| Aurora B | 350[1][3] |

| Flt3 | 1.86 - 3[3][4][5] |

| Src | 23 - 56.4[3][4] |

| c-Kit | 120[6] |

| Angiogenesis Targets | |

| KDR/VEGFR2 | 40 - 58.2[3][4][5] |

| Flt4/VEGFR3 | 15.9[4] |

| FGFR1 | 70.8 - 93[3][4] |

| FGFR2 | 70.8 - 92.7[3][4] |

| PDGFRα | 56.4[4] |

Signaling Pathways

ENMD-2076's inhibition of its primary targets leads to the disruption of several downstream signaling pathways.

Aurora A Kinase Inhibition and Antiproliferative Pathway

Inhibition of Aurora A kinase, a key regulator of mitosis, is a central component of ENMD-2076's antiproliferative activity.[1] This leads to a cascade of events including:

-

G2/M Phase Arrest: Disruption of mitotic spindle formation, leading to cell cycle arrest at the G2/M transition.[3][4]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[4][7]

-

Downregulation of Survivin and X-linked inhibitor of apoptosis (XIAP): Further promoting apoptosis.[3]

-

Inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3][8]

dot

Caption: ENMD-2076's antiproliferative signaling pathway.

VEGFR/FGFR Inhibition and Antiangiogenic Pathway

ENMD-2076's antiangiogenic properties stem from its inhibition of key receptor tyrosine kinases involved in the formation of new blood vessels.[1] The primary targets in this pathway are VEGFRs and FGFRs.[2] Inhibition of these receptors leads to:

-

Prevention of New Blood Vessel Formation: Crucial for supplying tumors with nutrients and oxygen.[2]

-

Regression of Existing Tumor Vasculature: Further restricting tumor growth.[2]

dot

Caption: ENMD-2076's antiangiogenic signaling pathway.

Preclinical In Vitro and In Vivo Efficacy

In Vitro Antiproliferative Activity

ENMD-2076 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.

| Cell Line Type | IC50 Range (µM) |

| Solid Tumor and Hematopoietic Cancers | 0.025 - 0.7[2] |

| Breast Cancer | 0.25 - 16.1[9] |

| Human Leukemia | 0.025 - 0.53[4] |

| Multiple Myeloma | 2.99 - 7.06[3] |

In Vivo Antitumor Activity

In various tumor xenograft models, orally administered ENMD-2076 has been shown to induce tumor growth inhibition or complete regression at well-tolerated doses.[1][2] Efficacy has been demonstrated in models of breast cancer, colon cancer, melanoma, leukemia, and multiple myeloma.[2][7] For instance, in an MDA-MB-231 triple-negative breast cancer xenograft model, treatment with 100 mg/kg of ENMD-2076 resulted in significant tumor growth inhibition.[9]

Clinical Trial Data

ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials across various cancer types.

| Cancer Type | Phase | Key Outcomes |

| Advanced Solid Tumors | I | MTD established at 160 mg/m² orally once daily. Promising activity observed, particularly in ovarian cancer.[6] |

| Relapsed/Refractory AML/CMML | I | MTD determined. Most common toxicities included fatigue, diarrhea, dysphonia, and hypertension.[10] |

| Platinum-Resistant Ovarian Cancer | II | 6-month Progression-Free Survival (PFS) rate of 22%. Median Time to Progression (TTP) of 3.6 months.[11] |

| Triple-Negative Breast Cancer | II | 6-month Clinical Benefit Rate (CBR) of 16.7%, including two partial responses.[12] |

| Ovarian Clear Cell Carcinoma | II | 6-month PFS rate of 22%. Loss of ARID1A expression correlated with better PFS.[13] |

| Advanced Fibrolamellar Carcinoma | II | One partial response (3%) and 57% stable disease. Did not support further single-agent evaluation.[14] |

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of ENMD-2076 against recombinant human kinases was determined using standard kinase assay methodologies, such as the PanVera Z'-Lyte kinase assay kit.[3] These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor, followed by quantification of substrate phosphorylation.

dot```dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant Kinase\n- Substrate\n- ATP\n- ENMD-2076 (serial dilutions)"]; Incubate [label="Incubate Kinase, Substrate,\nATP, and ENMD-2076"]; Detect_Phosphorylation [label="Detect Substrate Phosphorylation"]; Calculate_IC50 [label="Calculate IC50 Values"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Detect_Phosphorylation; Detect_Phosphorylation -> Calculate_IC50; Calculate_IC50 -> End; }

Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.

In Vivo Xenograft Studies

The antitumor efficacy of ENMD-2076 in vivo was evaluated using tumor xenograft models. [1]This typically involves subcutaneously injecting human cancer cells into immunocompromised mice. [1]Once tumors reach a specified size, the mice are treated with ENMD-2076 (administered orally) or a vehicle control. [1]Tumor volume is measured regularly to assess treatment efficacy. [7] dot

Caption: General workflow for in vivo tumor xenograft studies.

Pharmacodynamic Analyses

In both preclinical and clinical studies, pharmacodynamic assessments were conducted to confirm the on-target activity of ENMD-2076. [1][6]This involved collecting tumor tissue or blood samples to measure biomarkers such as the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2) and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [7][12]

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-defined dual mechanism of action that encompasses both antiproliferative and antiangiogenic effects. Its ability to potently inhibit Aurora A kinase and key angiogenic kinases like VEGFR and FGFR provides a strong rationale for its clinical development. Preclinical studies have consistently demonstrated its robust antitumor activity, and clinical trials have shown promising signals of efficacy in various cancer types, particularly in ovarian and triple-negative breast cancers. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from ENMD-2076 and exploring its potential in combination therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]

- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. EntreMed, Inc.'s ENMD-2076 Demonstrates Antitumor Activity in Multiple Myeloma Model; Preclinical Data Support Rationale for Clinical Study - BioSpace [biospace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate: A Technical Guide to its Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activities in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the signaling pathways modulated by ENMD-2076, its mechanism of action, and a summary of its activity in various cancer models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

ENMD-2076 is a synthetic small molecule that selectively targets key kinases involved in cell cycle regulation and angiogenesis.[1] Its dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment, makes it a compelling candidate for cancer therapy.[2][3] This guide delves into the core molecular mechanisms of ENMD-2076, providing a detailed understanding of its effects on critical signaling cascades.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of two primary classes of kinases: Aurora kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2][3]

-

Inhibition of Aurora Kinases: ENMD-2076 demonstrates potent and selective inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Aurora kinases are serine/threonine kinases that play a crucial role in mitotic checkpoint control, and their overexpression is common in many human cancers.[1][3] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in tumor cells.[4][5]

-

Anti-Angiogenic Activity: The compound also targets a spectrum of RTKs that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6] Key angiogenic kinases inhibited by ENMD-2076 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[3][6] This multi-targeted anti-angiogenic profile allows ENMD-2076 to effectively inhibit the formation of new tumor blood vessels.[2]

Signaling Pathway Modulation

The therapeutic potential of ENMD-2076 stems from its ability to modulate multiple critical signaling pathways simultaneously.

Aurora A Kinase Signaling Pathway

ENMD-2076's inhibition of Aurora A kinase disrupts the G2/M phase of the cell cycle. This leads to a cascade of events including the inhibition of mitotic spindle formation and improper chromosome segregation, ultimately triggering apoptosis.

Angiogenic Receptor Tyrosine Kinase Signaling Pathways

By targeting VEGFRs, FGFRs, and PDGFRα, ENMD-2076 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ENMD-2076 across various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) | Reference |

| Aurora A | 14 | [3][4][5] |

| Flt3 | 1.86 | [4][5] |

| KDR/VEGFR2 | 58.2 | [5] |

| Flt4/VEGFR3 | 15.9 | [5] |

| FGFR1 | 92.7 | [5] |

| FGFR2 | 70.8 | [5] |

| PDGFRα | 56.4 | [5] |

| Src | 56.4 | [5] |

| Aurora B | 350 | [3] |

| Kit | 120 | [6] |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Wide Range of Solid Tumor and Hematopoietic Cancer Cell Lines | Various | 0.025 - 0.7 | [2][3][4] |

| Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) | Multiple Myeloma | 2.99 - 7.06 | [4] |

| Human Leukemia Cell Lines | Leukemia | 0.025 - 0.53 | [5] |

Table 3: Clinical Trial Outcomes of ENMD-2076

| Cancer Type | Phase | Primary Endpoint | Result | Reference |

| Platinum-Resistant Ovarian Cancer | II | 6-month Progression-Free Survival (PFS) Rate | 22% | [2][7] |

| Triple-Negative Breast Cancer (TNBC) | II | 6-month Clinical Benefit Rate (CBR) | 16.7% | [8] |

| Ovarian Clear Cell Carcinoma (OCCC) | II | 6-month Progression-Free Survival (PFS) Rate | 22% | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.

Methodology:

-

Recombinant human kinase enzymes and corresponding substrates are used.

-

Kinase reactions are performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).[5]

-

ENMD-2076 is serially diluted to various concentrations.

-

The kinase, substrate, ATP, and ENMD-2076 are incubated together.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as the PanVera Z'-Lyte kinase assay kit.[4]

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.

Methodology: [3]

-

Adherent tumor cells are seeded in 96-well plates at a density of 500 cells per well.

-

After 24 hours, the cells are treated with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125 µM) for 96 hours.

-

Following treatment, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 510 nm to determine cell density.

-

IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in animal models.

Methodology: [3]

-

Cancer cells (e.g., 2 x 10^6 to 30 x 10^6) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).

-

Tumors are allowed to grow to a specific size (e.g., 500-750 mm³).

-

Mice are then treated with a single oral dose of ENMD-2076 or vehicle control.

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess target kinase inhibition).

In Vivo Pharmacodynamic Studies

Objective: To assess the effect of ENMD-2076 on its target kinases within the tumor in vivo.

Methodology: [3]

-

Tumor-bearing mice are treated with a single oral dose of ENMD-2076.

-

At various time points post-treatment, tumors are harvested.

-

Tumor lysates are prepared and subjected to Western blot analysis.

-

Antibodies specific for the phosphorylated (active) and total forms of the target kinases (e.g., Aurora A, VEGFR2, FGFR1/2, Flt3) are used to determine the extent of target inhibition.

Conclusion

ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of key signaling pathways driving tumor cell proliferation and angiogenesis. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for its continued investigation in clinical settings. The detailed experimental protocols offer a resource for researchers to further explore the therapeutic potential of ENMD-2076 and to identify predictive biomarkers for patient selection.

References

- 1. Facebook [cancer.gov]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 tartrate is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. A primary mechanism of its anti-tumor effect is the induction of cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of ENMD-2076 on cell cycle progression, with a focus on its role as an Aurora A kinase inhibitor. This document synthesizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

ENMD-2076 is a small molecule inhibitor with high selectivity for Aurora A kinase, a key regulator of mitotic events.[1] In addition to its potent activity against Aurora A, ENMD-2076 also targets other kinases involved in angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3).[1][2] The multifaceted inhibitory profile of ENMD-2076 contributes to its robust anti-cancer properties observed in a wide range of solid and hematological malignancies.[1][3][4] A hallmark of ENMD-2076's cellular activity is its profound impact on cell cycle progression, specifically inducing a G2/M arrest.[2][5] This guide will dissect the molecular basis of this effect.

Mechanism of Action: G2/M Cell Cycle Arrest

The progression of the cell cycle is tightly regulated by a series of checkpoints, ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or unreplicated DNA. ENMD-2076 primarily exerts its cell cycle effects by inhibiting Aurora A kinase, a serine/threonine kinase that plays a pivotal role in the G2/M transition and mitotic progression.[6][7]

Inhibition of Aurora A Kinase and its Downstream Effectors

Aurora A is activated in the late G2 phase and is essential for centrosome maturation, spindle assembly, and the activation of key mitotic proteins.[7][8] ENMD-2076, by binding to the ATP-binding pocket of Aurora A, inhibits its catalytic activity.[9] This inhibition disrupts the downstream signaling cascade that is critical for entry into mitosis.

Key downstream targets of Aurora A involved in the G2/M transition include:

-

Polo-like kinase 1 (Plk1): Aurora A activates Plk1, which in turn phosphorylates and activates numerous substrates required for mitotic entry.[10][11] Inhibition of Aurora A by ENMD-2076 prevents the activation of Plk1.

-

Cdc25C: Plk1, once activated by Aurora A, phosphorylates and activates the phosphatase Cdc25C.[12][13] Cdc25C is responsible for removing inhibitory phosphates from Cyclin B1/CDK1, the master regulator of mitosis.[12] By inhibiting the Aurora A-Plk1 axis, ENMD-2076 ultimately prevents the activation of Cyclin B1/CDK1, leading to cell cycle arrest at the G2/M boundary.[14]

The following diagram illustrates the signaling pathway leading to G2/M arrest upon ENMD-2076 treatment.

Impact on PI3K/Akt and MAPK Signaling Pathways

While the primary mechanism of G2/M arrest is through Aurora A inhibition, ENMD-2076's broader kinase inhibitory profile may also contribute to its anti-proliferative effects by modulating other signaling pathways that influence cell cycle progression, such as the PI3K/Akt and MAPK pathways.[9][15][16] These pathways are often dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival. The inhibition of these pathways by ENMD-2076 can lead to a decrease in the expression of pro-proliferative proteins, further contributing to cell cycle arrest.

The following diagram illustrates the interplay between ENMD-2076 and these key signaling pathways.

Quantitative Data Summary

The anti-proliferative activity of ENMD-2076 has been evaluated across a broad panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and the observed effects on cell cycle distribution.

Table 1: In Vitro Anti-proliferative Activity of ENMD-2076 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| HCT116 | Colon Carcinoma | 0.13 | [5] |

| HT-29 | Colon Carcinoma | 0.25 | [2] |

| GEO | Colon Carcinoma | 0.18 | [5] |

| MDA-MB-231 | Breast Cancer | 0.3 | [17] |

| MDA-MB-468 | Breast Cancer | 0.1 | [17] |

| A375 | Melanoma | 0.05 | [2] |

| MV4;11 | Leukemia | 0.025 | [1] |

| U937 | Lymphoma | 0.1 | [2] |

Table 2: Effect of ENMD-2076 on Cell Cycle Distribution in HCT116 Colon Cancer Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (DMSO) | 45 | 30 | 25 | [5] |

| ENMD-2076 (0.5 µmol/L, 24h) | 20 | 15 | 65 | [5] |

| ENMD-2076 (2.0 µmol/L, 24h) | 10 | 12 | 78 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ENMD-2076 on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with ENMD-2076 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of ENMD-2076 (e.g., 0.1, 0.5, 2.0 µmol/L) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

The following diagram provides a workflow for the cell cycle analysis experiment.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4) by Western blotting in cells treated with ENMD-2076.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound effectively halts cell cycle progression at the G2/M checkpoint, primarily through the potent inhibition of Aurora A kinase. This leads to the disruption of the downstream signaling cascade involving Plk1 and Cdc25C, ultimately preventing the activation of the mitotic driver Cyclin B1/CDK1. The multi-targeted nature of ENMD-2076, including its effects on pro-survival pathways like PI3K/Akt and MAPK, likely contributes to its overall anti-proliferative efficacy. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular effects of ENMD-2076 and other Aurora kinase inhibitors. Further research into the intricate crosstalk between Aurora A and other signaling pathways will continue to refine our understanding of the therapeutic potential of this class of compounds.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual compartmental targeting of cell cycle and angiogenic kinases in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. rupress.org [rupress.org]

- 8. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The role of Polo-like kinase 1 in the inhibition of centrosome separation after ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polo-like kinase-1 controls recovery from a G2 DNA damage-induced arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aurora kinase and FGFR3 inhibition results in significant apoptosis in molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleck.co.jp [selleck.co.jp]

- 17. researchgate.net [researchgate.net]

ENMD-2076 Tartrate: A Comprehensive Kinase Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated both anti-proliferative and anti-angiogenic activities.[1] Its mechanism of action is centered on the inhibition of several key kinases involved in cell cycle regulation and angiogenesis, making it a compound of significant interest in oncology research and development. This technical guide provides an in-depth overview of the kinase target profile of ENMD-2076, including quantitative inhibition data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Target Kinase Profile of ENMD-2076

ENMD-2076 exhibits potent inhibitory activity against a range of kinases, with particular selectivity for Aurora A and Fms-like tyrosine kinase 3 (Flt3). Its broader profile includes key mediators of angiogenesis such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).

Quantitative Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases, with IC50 values determined through in vitro assays. These data are summarized in the tables below.

| Primary Targets | IC50 (nM) |

| Aurora A | 14[2] |

| Flt3 | 1.86[2] |

| Angiogenic Kinase Targets | IC50 (nM) |

| KDR/VEGFR2 | 58.2[2] |

| Flt4/VEGFR3 | 15.9[2] |

| FGFR1 | 92.7[2] |

| FGFR2 | 70.8[2] |

| Other Targeted Kinases | IC50 (nM) |

| Src | 56.4[2] |

| PDGFRα | Not specified |

| Aurora B | 350[2] |

Cellular Activity

In addition to its enzymatic inhibition, ENMD-2076 demonstrates potent anti-proliferative effects in various cancer cell lines.

| Cellular Assay | Cell Line | IC50 |

| Flt3 Autophosphorylation | THP-1 | 28 nM[2] |

| Kit Autophosphorylation | MO7e | 40 nM[2] |

| VEGFR2/KDR Autophosphorylation | Not specified | 7 nM[2] |

| HUVEC Growth | HUVEC | 0.15 µM[2] |

| Leukemia Cell Line Panel | 10 human leukemia cell lines | 0.025 - 0.53 µM[2] |

Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition and cellular activity data for ENMD-2076.

Recombinant Kinase Inhibition Assays (Z'-LYTE™)

The in vitro kinase inhibitory activity of ENMD-2076 was determined using the Z'-LYTE™ kinase assay platform.[3][4][5] This fluorescence-based, coupled-enzyme format measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[4][5]

Protocol:

-

Kinase Reaction: A specific recombinant kinase is incubated with a synthetic FRET-peptide substrate and ATP in a kinase reaction buffer. The kinase transfers the γ-phosphate from ATP to a serine, threonine, or tyrosine residue on the FRET peptide.

-

Development Reaction: A site-specific protease (Development Reagent) is added to the reaction. This protease recognizes and cleaves the non-phosphorylated FRET-peptides. Phosphorylation of the peptide prevents cleavage.

-

Fluorescence Reading: Cleavage of the FRET-peptide disrupts the fluorescence resonance energy transfer (FRET) between a donor (coumarin) and an acceptor (fluorescein) fluorophore located at opposite ends of the peptide. The fluorescence is read at excitation/emission wavelengths of 400/445 nm for coumarin and 400/520 nm for fluorescein.

-

Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of kinase inhibition. IC50 values are then determined by plotting the percent inhibition against a range of ENMD-2076 concentrations.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on adherent and suspension cell lines were assessed using the Sulforhodamine B (SRB) and alamarBlue® assays, respectively.

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[6][7][8][9][10]

Protocol:

-

Cell Plating: Adherent cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

-

Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and IC50 values are determined.

The alamarBlue® assay is a fluorometric assay that uses the reducing power of living cells to quantitatively measure cell viability.[11][12][13][14][15]

Protocol:

-

Cell Plating: Suspension cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period.

-

Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.

-

Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.

-

Fluorescence Reading: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence values are used to determine the percentage of viable cells, and IC50 values are calculated.

Signaling Pathways and Mechanisms of Action

ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell division and angiogenesis.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[16] Inhibition of Aurora A by ENMD-2076 leads to mitotic arrest and subsequent apoptosis.

FLT3 Signaling Pathway

Flt3 is a receptor tyrosine kinase that, when activated by its ligand (FL), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[17][18][19][20][21] ENMD-2076 inhibits Flt3, thereby blocking these pro-survival signals.

VEGFR and FGFR Signaling in Angiogenesis

VEGFRs and FGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of new blood vessels.[22] Ligand binding to these receptors activates downstream pathways like the PLCγ-PKC and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[23][24][25] ENMD-2076's inhibition of these receptors disrupts these processes, leading to an anti-angiogenic effect.

Conclusion

ENMD-2076 is a potent, orally active, multi-targeted kinase inhibitor with a well-defined profile against key drivers of tumorigenesis and angiogenesis. Its robust inhibition of Aurora A, Flt3, VEGFRs, and FGFRs provides a strong rationale for its continued investigation in various cancer types. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working with this promising therapeutic agent.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 16. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. Reactome | FLT3 Signaling [reactome.org]

- 22. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of ENMD-2076 tartrate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this multi-targeted therapeutic agent.

Discovery and Rationale

ENMD-2076 was identified through a focused medicinal chemistry program aimed at discovering novel inhibitors of Aurora kinases.[1] It is the L-(+)-tartrate salt of the free base ENMD-981693.[2][3] The rationale for its development was based on the critical role of Aurora kinases, particularly Aurora A, in cell cycle regulation and their frequent overexpression in human cancers.[2] Further characterization revealed that ENMD-2076 possesses a unique multi-targeted profile, inhibiting not only Aurora A but also key kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4] This dual mechanism of action, targeting both tumor cell proliferation and the tumor's blood supply, provides a strong rationale for its development as a cancer therapeutic.[4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for ENMD-2076 is not publicly available in the reviewed literature, the general synthesis of pyrimidine-based kinase inhibitors is well-documented. ENMD-2076 is a substituted pyrimidine derivative, and its synthesis likely involves the construction of the core pyrimidine ring followed by the addition of the vinyl, cyano, and the (4-(cyclopropylmethyl)piperazin-1-yl)amino side chains through a series of organic reactions.

The final step in the preparation of the drug substance is the formation of the tartrate salt, which is often done to improve the physicochemical properties of the active pharmaceutical ingredient, such as solubility and stability.[3]

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple key signaling pathways involved in cancer cell proliferation and angiogenesis.

Inhibition of Aurora Kinases

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[2] Inhibition of Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and induction of apoptosis.[2] The compound is selective for Aurora A over Aurora B.[2]

Anti-Angiogenic Activity

ENMD-2076 also targets several receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key angiogenic kinases inhibited by ENMD-2076 include:

-

VEGFR2 (KDR): A primary mediator of VEGF-induced angiogenesis.[2]

-

VEGFR3 (Flt-4): Involved in lymphangiogenesis.[2]

-

FGFR1 and FGFR2: Play a role in tumor angiogenesis and cell survival.[2]

-

PDGFRα: Involved in the recruitment of pericytes to stabilize new blood vessels.[2]

By inhibiting these kinases, ENMD-2076 can prevent the formation of new tumor blood vessels and disrupt existing ones.[4]

The multi-targeted nature of ENMD-2076 is illustrated in the following signaling pathway diagram:

Caption: ENMD-2076 inhibits multiple kinases, affecting key cellular processes.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 |

| VEGFR2 (KDR) | 58.2 |

| VEGFR3 (Flt4) | 15.9 |

| FGFR1 | 92.7 |

| FGFR2 | 70.8 |

| Src | 56.4 |

| PDGFRα | 56.4 |

| Aurora B | 350 |

Data compiled from multiple sources.[2]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Wide range of solid tumor and hematopoietic cancer cell lines | Various | 0.025 - 0.7 |

Data from a study by Diamond et al.[4]

Table 3: Summary of Phase I and II Clinical Trial Data

| Cancer Type | Phase | Dosage | Key Findings |

| Advanced Solid Tumors | I | 160 mg/m² orally once daily | Well-tolerated with a linear pharmacokinetic profile. Promising anti-tumor activity, particularly in ovarian cancer.[5] |

| Platinum-Resistant Ovarian Cancer | II | Not specified | Showed activity in platinum-resistant ovarian cancer.[6] |

| Triple-Negative Breast Cancer | II | 250 mg orally once daily | Modest single-agent activity.[7] |

| Ovarian Clear Cell Carcinoma | II | 275 mg orally once daily (BSA ≥ 1.65 m²) or 250 mg orally once daily (BSA < 1.65 m²) | Did not meet the preset bar for efficacy as a single agent. |

| Relapsed/Refractory AML or CMML | I | Recommended Phase 2 dose: 225 mg orally once daily | Showed some clinical activity. |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of ENMD-2076 against various kinases is typically determined using in vitro kinase assays. A general protocol is as follows:

-

Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure: a. Prepare serial dilutions of ENMD-2076 in DMSO. b. In a microplate, combine the kinase, peptide substrate, and ENMD-2076 dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

-

Data Analysis: Calculate the IC50 value, which is the concentration of ENMD-2076 that inhibits 50% of the kinase activity.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

The anti-proliferative effects of ENMD-2076 on cancer cell lines are commonly assessed using a sulforhodamine B (SRB) assay or similar methods.

-

Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

-

Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After allowing the cells to attach, treat them with various concentrations of ENMD-2076 for a specified duration (e.g., 72 hours). c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Determine the IC50 value, representing the concentration of ENMD-2076 that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Studies

The in vivo efficacy of ENMD-2076 is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

-

Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

-

Procedure: a. Implant human tumor cells subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer ENMD-2076 orally to the treatment group at various doses and schedules. The control group receives a vehicle. d. Monitor tumor growth by measuring tumor volume regularly. e. Monitor the general health and body weight of the mice.

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

Caption: General workflow for in vivo tumor xenograft studies.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic effects. It has demonstrated significant anti-tumor activity in a variety of preclinical models and has been evaluated in several clinical trials. While single-agent efficacy has been modest in some settings, its unique pharmacological profile suggests potential for combination therapies. Further research is warranted to identify predictive biomarkers and optimal patient populations to fully realize the therapeutic potential of ENMD-2076.

References

- 1. WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile - Google Patents [patents.google.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. apexbt.com [apexbt.com]

- 7. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

Preclinical Profile of ENMD-2076 Tartrate in Ovarian Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally active, multi-target kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1] Its primary targets are Aurora A kinase, a key regulator of mitosis, and various pro-angiogenic tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The overexpression of Aurora A and the activation of angiogenic pathways are common features in ovarian cancer, providing a strong rationale for the investigation of ENMD-2076 as a therapeutic agent for this malignancy.[2][3] Preclinical data have demonstrated its potential, leading to its evaluation in Phase II clinical trials for platinum-resistant and clear cell ovarian cancers.[1][4]

This technical guide provides a comprehensive summary of the available preclinical data for ENMD-2076, with a focus on its activity relevant to ovarian cancer. It includes quantitative data on its inhibitory activity, detailed experimental protocols derived from preclinical studies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer pathways:

-

Anti-proliferative Activity via Aurora A Inhibition: By inhibiting Aurora A kinase, ENMD-2076 disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3][5]

-

Anti-angiogenic Activity via VEGFR/FGFR Inhibition: The compound inhibits VEGFR2/KDR, as well as FGFR1 and FGFR2, key receptors that mediate the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[1] This leads to a reduction in tumor vascularity and perfusion.[6]

Quantitative Data

In Vitro Kinase Inhibition

ENMD-2076 has been profiled against a panel of recombinant human kinases to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.

| Kinase Target | IC50 (nmol/L) |

| Aurora A | 14 |

| Aurora B | 350 |

| VEGFR2/KDR | 7 |

| FGFR1 | - |

| FGFR2 | - |

| Flt3 | - |

| Note: Specific IC50 values for FGFR1, FGFR2, and Flt3 were not detailed in the reviewed sources, though ENMD-2076 is known to inhibit their activation.[1] |

In Vitro Cellular Proliferation

ENMD-2076 has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines.

| Cell Line Type | IC50 Range (µmol/L) |

| Various Human Solid Tumor & Hematopoietic Cancers | 0.025 - 0.7 |

| Note: While ENMD-2076 has been advanced to clinical trials in ovarian cancer, specific IC50 values for common ovarian cancer cell lines (e.g., SKOV3, OVCAR3) were not available in the reviewed preclinical literature.[1] |

Experimental Protocols

In Vitro Proliferation Assay

The anti-proliferative effect of ENMD-2076 is typically measured using a sulforhodamine B (SRB) assay.

-

Cell Plating: Adherent tumor cells (e.g., ovarian cancer cell lines) are seeded into 96-well plates at a density of approximately 500 cells per well.

-

Compound Incubation: After allowing cells to adhere overnight, they are incubated with multiple concentrations of ENMD-2076 (e.g., a 9-point dose-response curve spanning 0.3 nmol/L to 125 µmol/L) for 96 hours.

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B dye, which binds to cellular proteins.

-

Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.

-

Analysis: IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

In Vivo Xenograft Tumor Model

The in vivo efficacy of ENMD-2076 is evaluated in subcutaneous xenograft models. The following protocol is based on studies conducted in other solid tumors, such as colorectal and breast cancer, and represents a typical methodology.[6][7]

-

Animal Model: Immunocompromised mice (e.g., NCr nude or CB.17 SCID mice) are used.

-

Cell Implantation: 2 x 10⁶ to 30 x 10⁶ human cancer cells (e.g., ovarian cancer cell line) mixed with Matrigel are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. ENMD-2076 is administered daily by oral gavage at doses typically ranging from 100 to 200 mg/kg.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis. Immunohistochemistry (IHC) is performed to assess:

-

Proliferation: Ki-67 staining.

-

Angiogenesis: CD34 or CD31 staining for microvessel density.

-

Target Engagement: Phospho-Aurora A (pAurA) and phospho-Histone H3 (pHH3) staining.[7]

-

Summary of Preclinical Findings and Clinical Relevance

Preclinical studies have established ENMD-2076 as a potent dual inhibitor of Aurora A kinase and key angiogenic pathways. It demonstrates broad anti-proliferative activity in vitro and induces tumor regression in various xenograft models in vivo.[1] The mechanism involves both direct effects on tumor cell division, leading to G2/M arrest, and indirect effects by inhibiting the blood supply essential for tumor growth.[5][6]

Pharmacodynamic studies in preclinical models confirm that ENMD-2076 successfully modulates its intended targets, showing sustained inhibition of Aurora A and angiogenic tyrosine kinases like VEGFR2.[1] While specific quantitative data on ovarian cancer cell lines and xenografts are not extensively detailed in the public domain, the strong biological rationale and broad anti-tumor activity provided the foundation for its clinical investigation in patients with platinum-resistant and clear cell ovarian cancers.[1][4] These clinical trials aim to translate the promising, multifaceted mechanism of ENMD-2076 into tangible benefits for patients with this challenging disease.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Aurora kinases in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ENMD-2076 Tartrate in Colorectal Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ENMD-2076 tartrate, a multi-targeted kinase inhibitor, in various colorectal cancer (CRC) models. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action of ENMD-2076

ENMD-2076 is an orally bioavailable small molecule that exerts its antitumor effects through the inhibition of a select profile of kinases crucial for tumor progression. Its primary mechanisms of action in colorectal cancer models include:

-

Anti-proliferative Activity: Primarily through the potent inhibition of Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A leads to defects in mitotic spindle formation, resulting in G2/M cell cycle arrest and subsequent apoptosis.

-

Anti-angiogenic Activity: By targeting several receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and others. This dual targeting disrupts the formation of new blood vessels essential for tumor growth and survival.

The multi-targeted nature of ENMD-2076, affecting both tumor cell proliferation and its blood supply, provides a strong rationale for its investigation in colorectal cancer.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of ENMD-2076 as reported in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Target Kinase | IC50 (nM) |

| Aurora A | 1.86 - 14 |

| Aurora B | 350 |

| VEGFR2 (KDR) | 7 - 58.2 |

| VEGFR3 (Flt4) | 15.9 |

| FGFR1 | 92.7 |

| FGFR2 | 70.8 |

| Flt3 | 14 |

| Src | 56.4 |

| PDGFRα | 56.4 |

Data compiled from multiple sources.[3]

Table 2: In Vitro Cellular Activity of ENMD-2076

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Carcinoma | Not explicitly stated, but noted to be in the nanomolar range |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.15 |

| Leukemia Panel (10 lines) | Leukemia | 0.025 - 0.53 |

Data compiled from multiple sources.[1][3]

Table 3: In Vivo Efficacy of ENMD-2076 in Colorectal Cancer Xenograft Models

| Model | Treatment | Outcome |

| HT-29 Xenograft | 100 mg/kg/day, oral, 28 days | Tumor stasis |

| HT-29 Xenograft | 200 mg/kg/day, oral, 28 days | Tumor regression |

| Patient-Derived Xenografts (3 models, including KRAS mutant) | 100 mg/kg/day, oral | Significant tumor growth inhibition in all three models |

Data compiled from multiple sources.[1][4][5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ENMD-2076 in colorectal cancer models are provided below.

Cell Line-Derived Xenograft Model (HT-29)

-

Cell Culture: The HT-29 human colorectal adenocarcinoma cell line is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 5 x 10^6 HT-29 cells in a 100 µL suspension of PBS are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm^3), mice are randomized into treatment and control groups.

-

Drug Administration: ENMD-2076 is administered orally via gavage once daily at doses of 100 mg/kg or 200 mg/kg for 28 consecutive days. The vehicle control group receives sterile water.[1][4][5]

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the treatment period, tumors are excised for further analysis.

Patient-Derived Xenograft (PDX) Models

-

Tissue Acquisition: Fresh tumor tissue is obtained from consenting colorectal cancer patients undergoing surgical resection, under an approved institutional review board protocol.

-

Implantation: A small fragment of the fresh tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Engraftment and Passaging: Once the initial tumor (F0) reaches a sufficient size, it is excised and can be passaged into subsequent cohorts of mice for expansion.

-

Treatment Studies: Once established, treatment studies with ENMD-2076 are conducted similarly to the cell line-derived xenograft models, typically at a dose of 100 mg/kg/day.[1][6]

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

-

Animal Preparation: Mice bearing xenograft tumors are anesthetized (e.g., with isoflurane) and placed in an MRI-compatible cradle. A tail vein catheter is inserted for contrast agent administration.

-

Imaging Sequence: A T1-weighted gradient echo sequence is used to acquire baseline images.

-

Contrast Agent Injection: A bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) is administered intravenously.

-

Dynamic Imaging: A series of T1-weighted images are continuously acquired before, during, and after the contrast agent injection to monitor its uptake and washout from the tumor tissue.

-

Data Analysis: Pharmacokinetic models are applied to the dynamic imaging data to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability and perfusion.

18F-FDG Positron Emission Tomography (PET) Imaging

-

Animal Preparation: Mice are fasted overnight to reduce background 18F-FDG uptake in non-tumor tissues. They are kept warm before and during the procedure to minimize uptake in brown adipose tissue.

-

Radiotracer Injection: Mice are anesthetized, and 18F-FDG is administered via tail vein injection.

-

Uptake Period: Mice are allowed to recover in a warm environment for a specific uptake period (e.g., 60 minutes) to allow for the distribution of the radiotracer.

-

PET/CT Scanning: Mice are anesthetized again and placed in the PET/CT scanner. A CT scan is performed for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.

-

Image Analysis: The standardized uptake value (SUV) is calculated for the tumor region of interest to quantify metabolic activity.

Ki-67 Immunohistochemistry (IHC)

-

Tissue Preparation: Excised tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer solution (pH 6.0) and heating.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block serum-free solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a DAB chromogen substrate.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: The percentage of Ki-67 positive cells (proliferating cells) is quantified by microscopic examination.[1]

Visualizations

The following diagrams illustrate key signaling pathways targeted by ENMD-2076 and the experimental workflows described in this guide.

Caption: Mechanism of Action of ENMD-2076.

Caption: In Vivo Xenograft Experimental Workflow.

Caption: Logic of Functional and Biomarker Analyses.

References

- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]

- 5. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

ENMD-2076 Tartrate: In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

ENMD-2076 is a potent and orally bioavailable small molecule inhibitor targeting multiple kinases implicated in tumor progression, including Aurora A and several tyrosine kinases involved in angiogenesis such as VEGFR, FGFR, and FLT3.[1][2][3] Its dual mechanism of action, inhibiting both cell proliferation and angiogenesis, makes it a compound of significant interest in oncology research.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of ENMD-2076 Tartrate.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases. It shows high selectivity for Aurora A kinase over Aurora B kinase.[2][4][5] Additionally, it potently inhibits a range of receptor tyrosine kinases, thereby disrupting critical signaling pathways involved in tumor growth and neovascularization.[4][6]

Caption: Signaling pathways targeted by ENMD-2076.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) |

| FLT3 | 1.86 |

| RET | 10.4 |

| Aurora A | 14 |

| VEGFR3/FLT4 | 15.9 |

| Src | 20.2 |

| KDR/VEGFR2 | 58.2 |

| PDGFRα | 56.4 |

| FGFR2 | 70.8 |

| FGFR1 | 92.7 |

| Aurora B | 350 |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Multiple Myeloma Cell Lines (mean) | Multiple Myeloma | 3.84 |

| Hematopoietic Cancer Cell Lines | Leukemia | 0.025 - 0.7 |

| Solid Tumor Cell Lines | Various | 0.025 - 0.7 |

Data compiled from multiple sources.[1][4][8]

Experimental Protocols

Caption: General experimental workflow for in vitro assays.

Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against specific kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)

-

2 mM Dithiothreitol (DTT)

-

ATP at the apparent Km for each enzyme

-

Peptide substrate

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a series of dilutions of ENMD-2076 in the kinase assay buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and ENMD-2076 dilution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate for 1 hour at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the specific kinase assay kit instructions.

-

Measure the kinase activity using a plate reader.

-

Plot the relative enzyme activity against the log of the ENMD-2076 concentration.

-

Calculate the IC50 value using a suitable software package (e.g., GraFit).[4]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures the cytotoxicity of ENMD-2076 by quantifying the protein content of treated cells.

Materials:

-

Human cancer cell lines (adherent)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 500-40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[9][10]

-

Prepare serial dilutions of ENMD-2076 in complete culture medium. For a broad range, a 9-point dilution series from 0.3 nM to 125 µM can be used.[9]

-

Replace the medium in the cell plates with the ENMD-2076 dilutions and include vehicle controls.

-

Incubate the plates for 96 hours.[9]

-

Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.[11][12]

-

Wash the plates five times with tap water and allow them to air dry completely.[10]

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[10][11]

-

Remove the unbound SRB by washing the plates four times with 1% acetic acid.[12][13]

-

Allow the plates to air dry.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[11]

-

Read the absorbance at 510-540 nm using a microplate reader.[11][13]

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of ENMD-2076 on cell cycle progression.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with various concentrations of ENMD-2076 for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.[14]

-

Incubate the fixed cells at -20°C for at least 2 hours.[15]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[16]

-

Incubate in the dark at room temperature for 20-30 minutes.[17]

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the induction of apoptosis by ENMD-2076.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with ENMD-2076 as described for the cell cycle analysis.

-

Harvest the cells and wash them twice with cold PBS.[18]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Add 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[19]

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the anti-angiogenic potential of ENMD-2076.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-